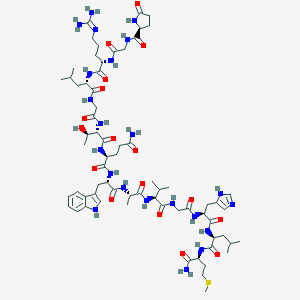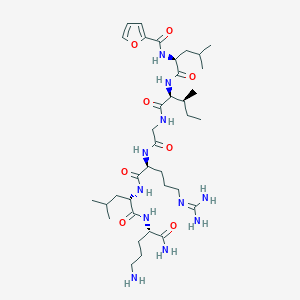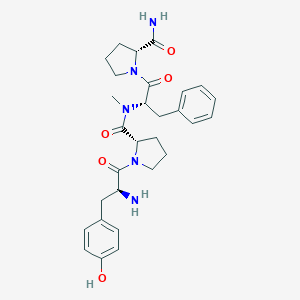
3-N-Me-Phe-morphiceptin
Übersicht
Beschreibung
Es wurde umfassend auf seine analgetischen Eigenschaften und seine Fähigkeit untersucht, nach zentraler Verabreichung an Ratten eine Naloxon-reversible Analgesie, Katalepsie und Hyperthermie zu erzeugen . Die Verbindung hat die Summenformel C29H37N5O5 und ein Molekulargewicht von 535,64 g/mol .
Herstellungsmethoden
Die Synthese von PL017 beinhaltet die Einarbeitung von N-Methylphenylalanin in die Morphiceptin-Peptidstruktur. Der Syntheseweg umfasst typischerweise die folgenden Schritte:
Peptidsynthese: Die Peptidkette wird unter Verwendung von Festphasen-Peptidsynthese (SPPS)-Techniken synthetisiert.
N-Methylierung: Der Phenylalaninrest wird N-methyliert, um N-Methylphenylalanin zu bilden.
Kopplung: Das N-Methylphenylalanin wird dann an die Morphiceptin-Peptidkette gekoppelt.
Wissenschaftliche Forschungsanwendungen
PL017 hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Es wird als Modellverbindung verwendet, um die Struktur-Aktivitäts-Beziehungen von Opioidpeptiden zu untersuchen.
Biologie: PL017 wird verwendet, um die biologischen Wirkungen von μ-Opioidrezeptoragonisten auf verschiedene physiologische Prozesse zu untersuchen.
Medizin: Die Verbindung wird auf ihre potenziellen therapeutischen Anwendungen bei der Schmerzbehandlung und als Analgetikum untersucht.
Industrie: PL017 wird bei der Entwicklung neuer Opioidrezeptoragonisten für die pharmazeutische Forschung eingesetzt
Wirkmechanismus
PL017 entfaltet seine Wirkung, indem es selektiv an μ-Opioidrezeptoren im zentralen Nervensystem bindet. Diese Bindung hemmt die Freisetzung von Neurotransmittern, was zu Analgesie und anderen physiologischen Wirkungen führt. Die molekularen Ziele von PL017 umfassen die μ-Opioidrezeptoren, und die beteiligten Pfade sind hauptsächlich mit der Hemmung der Schmerzsignalübertragung verbunden .
Wirkmechanismus
Target of Action
3-N-Me-Phe-Morphiceptin, also known as PL-017, is a potent and selective agonist for the μ-opioid receptor . The μ-opioid receptor is a G protein-coupled receptor that plays a crucial role in mediating the effects of endogenous opioids and opioid drugs .
Mode of Action
PL-017 interacts with the μ-opioid receptor, binding to it with an IC50 of 5.5 nM . This interaction triggers a series of intracellular events, leading to the activation of the receptor and the subsequent physiological responses . It has over 1,000 times selectivity for μ- over δ-opioid receptors .
Biochemical Pathways
The activation of the μ-opioid receptor by PL-017 affects several biochemical pathways. One of the key pathways is the heterotrimeric G-protein signaling pathway . Upon activation, the receptor can inhibit the release of certain neurotransmitters, modulating the perception of pain .
Pharmacokinetics
It’s known that the compound has a potent and long-lasting analgesic effect in rats . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of PL-017.
Result of Action
The primary result of PL-017’s action is its analgesic effect. In rats, it produces a reversible analgesic effect that can last as long as 4 hours . This effect is thought to be mediated by the μ-opioid receptor, as it can be reversed by naloxone, an opioid receptor antagonist .
Biochemische Analyse
Biochemical Properties
3-N-Me-Phe-morphiceptin interacts with the μ-opioid receptor, a G protein-coupled receptor, to exert its effects . The binding of this compound to the μ-opioid receptor has an IC50 of 5.5 nM, indicating a high affinity .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. It can inhibit forskolin-stimulated intracellular cAMP production in human embryonic kidney 293 cells
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to the μ-opioid receptor, leading to a decrease in intracellular cAMP levels . This binding interaction results in the activation of the receptor and subsequent changes in gene expression.
Temporal Effects in Laboratory Settings
The effects of this compound have been observed to change over time in laboratory settings. For instance, in rats, the analgesic effects of the compound were observed to last as long as 4 hours with larger doses .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been shown to vary with different dosages. For example, in rats, different doses of the compound (0.22, 0.45, 0.9 nmol/rat; i.c.v.) resulted in different durations of analgesic effect .
Vorbereitungsmethoden
The synthesis of PL017 involves the incorporation of N-methylphenylalanine into the morphiceptin peptide structure. The synthetic route typically includes the following steps:
Peptide Synthesis: The peptide chain is synthesized using solid-phase peptide synthesis (SPPS) techniques.
N-Methylation: The phenylalanine residue is N-methylated to form N-methylphenylalanine.
Coupling: The N-methylphenylalanine is then coupled to the morphiceptin peptide chain.
Purification: The final product is purified using high-performance liquid chromatography (HPLC) to obtain the desired compound with high purity.
Analyse Chemischer Reaktionen
PL017 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an der phenolischen Hydroxylgruppe.
Reduktion: Reduktionsreaktionen können an den Amidbindungen innerhalb der Peptidkette auftreten.
Substitution: Substitutionsreaktionen können an den aromatischen Ringen stattfinden, insbesondere am Phenylalaninrest.
Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und Substitutionsreagenzien wie Halogene. Wichtige Produkte, die aus diesen Reaktionen gebildet werden, umfassen oxidierte, reduzierte oder substituierte Derivate von PL017 .
Vergleich Mit ähnlichen Verbindungen
PL017 ist einzigartig in seiner hohen Selektivität und Potenz als μ-Opioidrezeptoragonist. Ähnliche Verbindungen umfassen:
Morphin: Ein bekanntes Opioidanalgetikum mit einem breiteren Rezeptorprofil.
DAMGO: Ein synthetisches Peptid mit hoher Selektivität für μ-Opioidrezeptoren.
DALDA: Ein weiteres synthetisches Peptid mit potenter μ-Opioidrezeptoragonistenaktivität
Im Vergleich zu diesen Verbindungen bietet PL017 eine selektivere und potentere Option für die Untersuchung von μ-Opioidrezeptor-vermittelten Wirkungen.
Eigenschaften
IUPAC Name |
(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1-[(2R)-2-carbamoylpyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]-N-methylpyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H37N5O5/c1-32(25(18-19-7-3-2-4-8-19)29(39)33-15-5-9-23(33)26(31)36)28(38)24-10-6-16-34(24)27(37)22(30)17-20-11-13-21(35)14-12-20/h2-4,7-8,11-14,22-25,35H,5-6,9-10,15-18,30H2,1H3,(H2,31,36)/t22-,23+,24-,25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAKBYSTWCHUQOK-NDBXHCKUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)N)C(=O)C3CCCN3C(=O)C(CC4=CC=C(C=C4)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@@H](CC1=CC=CC=C1)C(=O)N2CCC[C@@H]2C(=O)N)C(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=CC=C(C=C4)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H37N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401003384 | |
| Record name | Tyrosyl-N-(1-{2-[hydroxy(imino)methyl]pyrrolidin-1-yl}-1-oxo-3-phenylpropan-2-yl)-N-methylprolinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401003384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
535.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83397-56-2 | |
| Record name | Morphiceptin, N-Me-phe(3)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083397562 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tyrosyl-N-(1-{2-[hydroxy(imino)methyl]pyrrolidin-1-yl}-1-oxo-3-phenylpropan-2-yl)-N-methylprolinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401003384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




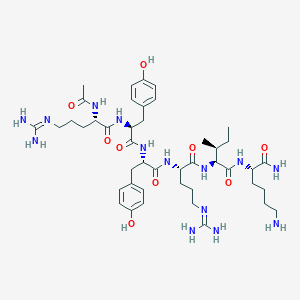
![[Nphe1]nociceptin(1-13)NH2](/img/structure/B13122.png)
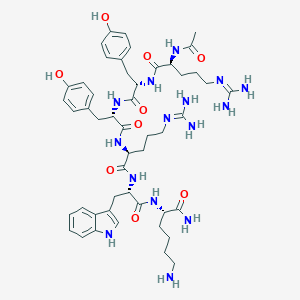

![[Arg14,Lys15]Nociceptin](/img/structure/B13148.png)
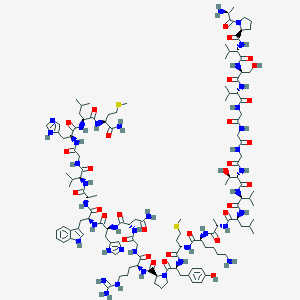

![[D-Trp7,9,10]-Substance P](/img/structure/B13178.png)
